N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C9H12FNO2S |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-ethyl-2-fluoro-6-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-7(2)5-4-6-8(9)10/h4-6,11H,3H2,1-2H3 |
InChI Key |
LMRKVMUUBUYEKF-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC=C1F)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The primary and most documented synthetic route to this compound involves the nucleophilic substitution reaction of 2-fluoro-6-methylbenzenesulfonyl chloride with ethylamine. This reaction typically proceeds in the presence of a base, such as triethylamine, which serves to neutralize the hydrochloric acid generated during the sulfonamide formation. The reaction can be conducted at room temperature or slightly elevated temperatures to ensure full conversion and high yield.
$$
\text{2-fluoro-6-methylbenzenesulfonyl chloride} + \text{ethylamine} \xrightarrow[\text{base}]{\text{solvent, RT}} \text{this compound} + \text{HCl (neutralized)}
$$
Detailed Reaction Conditions and Procedure
-
- 2-fluoro-6-methylbenzenesulfonyl chloride
- Ethylamine (in excess or stoichiometric amounts)
- Triethylamine (as acid scavenger)
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) are commonly used
-
- Temperature: 0 to 25 °C (room temperature to slightly cooled conditions)
- Time: 2 to 24 hours depending on scale and conditions
- Atmosphere: Inert atmosphere (nitrogen or argon) is preferred to avoid moisture interference
-
- After reaction completion, the mixture is washed with water to remove salts and excess amine.
- Organic layer is dried over anhydrous sodium sulfate.
- Solvent is evaporated under reduced pressure.
- Purification is typically done by recrystallization or column chromatography.
Alternative Synthetic Routes and Catalysis
While the direct sulfonyl chloride-amine reaction is the most straightforward, some literature reports alternative approaches involving:
- Use of different bases such as pyridine or alkali hydroxides.
- Catalytic enhancement using crown ethers or phase transfer catalysts to improve reaction rate and yield.
- Protection/deprotection strategies for sensitive functional groups on the aromatic ring if further functionalization is required.
Related Sulfonamide Synthesis Insights
Research on related sulfonamide compounds, such as N-acetyl-4-methylbenzenesulfonamide, provides insight into acylation and sulfonamide formation mechanisms that can be adapted for this compound synthesis. For example, acylation of primary sulfonamides using acid chlorides in the presence of bases or Lewis acids proceeds rapidly and efficiently, suggesting similar conditions could optimize sulfonamide formation.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Starting Material | 2-fluoro-6-methylbenzenesulfonyl chloride | Commercially available or synthesized separately |
| Amine | Ethylamine | Usually in excess or equimolar |
| Base | Triethylamine | Neutralizes HCl, facilitates reaction |
| Solvent | Dichloromethane or Tetrahydrofuran (THF) | Anhydrous solvents preferred |
| Temperature | 0–25 °C | Room temperature or slight cooling |
| Reaction Time | 2–24 hours | Longer times may improve yield |
| Atmosphere | Nitrogen or Argon | Prevents moisture interference |
| Workup | Aqueous washing, drying, evaporation | Standard organic workup |
| Purification | Recrystallization or column chromatography | Ensures high purity |
| Yield | Typically high (70–90%) | Depends on reaction scale and conditions |
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like hydroxide ions.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form corresponding amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine for halogenation. The reactions are typically carried out under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the original compound.
Nucleophilic Substitution: Products include substituted sulfonamides.
Oxidation and Reduction: Products include sulfonic acids or amines.
Scientific Research Applications
N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ethyl and methyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below is a comparative analysis:
Functional Group Variations
- Sulfonamide vs. Acetamide: N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide: The sulfonamide group enhances acidity (pKa ~10) compared to acetamides due to the strong electron-withdrawing nature of the sulfonyl group.
Substituent Effects
Positional Isomerism
- Fluorine vs. Methoxy Substituents :
- The fluorine in the target compound (ortho to sulfonamide) may induce steric strain and electronic deactivation, whereas methoxy groups in patent compounds (e.g., para-methoxy in N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide) provide electron donation without significant steric effects. This could lead to divergent reactivity in electrophilic substitution or enzyme interactions.
Physicochemical Properties
- Lipophilicity :
- Solubility :
- The sulfonamide group in the target compound may improve aqueous solubility relative to benzothiazole acetamides, depending on pH and counterions.
Research Findings and Inferences
- Binding Interactions : Ortho-substituted fluorine in the target compound may restrict rotational freedom, altering binding pocket compatibility compared to para-substituted methoxy groups in patent compounds.
Biological Activity
N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide is a sulfonamide compound notable for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a fluorinated benzene ring. The presence of the ethyl group at the nitrogen atom and the fluorine atom at the 2-position of the benzene ring enhances its biological activity compared to non-fluorinated analogs. The structural formula can be represented as follows:
The biological activity of this compound primarily arises from its ability to inhibit bacterial growth. Sulfonamides function by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby disrupting the production of folate necessary for nucleic acid synthesis in bacteria.
Key Mechanisms Include:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes involved in folate biosynthesis.
- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, including resistant pathogens such as Mycobacterium tuberculosis.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial properties. It is particularly effective against Gram-positive and Gram-negative bacteria. The incorporation of fluorine enhances its potency, making it a candidate for treating resistant infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against various bacterial strains. The results indicated a broad spectrum of activity, with particular potency against drug-resistant strains.
- Inhibition of Enzymatic Activity : In vitro studies demonstrated that this compound effectively inhibited enzymes involved in bacterial folate metabolism. The binding affinity was assessed using kinetic assays, showing significant inhibition at low concentrations.
- Anti-inflammatory Properties : Preliminary research suggests that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions associated with inflammation.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the chemical structure can significantly impact biological activity. For instance:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide | C₉H₉F₁N₁O₂S | Antimicrobial properties |
| N-Ethyl-3-fluoro-4-methylbenzenesulfonamide | C₉H₉F₁N₁O₂S | Antimicrobial activity |
| This compound | C₉H₉F₁N₁O₂S | Enzyme inhibition |
The positioning of substituents such as fluorine and methyl groups influences the reactivity and biological interactions of these compounds, enhancing their potential applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
